molecular formula C20H30N2O3 B2427171 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea CAS No. 1226427-86-6

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea

Cat. No.: B2427171
CAS No.: 1226427-86-6
M. Wt: 346.471
InChI Key: AJDGKJGRAPCTNH-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea is a synthetic organic compound with a complex structure It features a cyclohexyl group, a methoxyphenyl group, and a tetrahydropyran ring, all connected through a urea linkage

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, and how it interacts with biological systems. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as the methoxyphenyl and tetrahydropyran derivatives. These intermediates are then coupled using urea as a linking agent under controlled conditions. The reaction often requires the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-((4-(2-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
  • 1-cyclohexyl-3-((4-(2-ethoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
  • 1-cyclohexyl-3-((4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea

Uniqueness

1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclohexyl-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-10-6-5-9-17(18)20(11-13-25-14-12-20)15-21-19(23)22-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDGKJGRAPCTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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